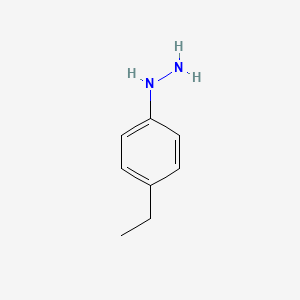

(4-Ethylphenyl)hydrazine

Beschreibung

(4-Ethylphenyl)hydrazine is an aromatic hydrazine derivative characterized by a hydrazine group (-NH-NH₂) attached to a 4-ethyl-substituted benzene ring. This compound is primarily utilized as a synthetic intermediate in the preparation of heterocyclic systems, such as pyrazoles and triazoles, which are critical in pharmaceutical and materials science applications. However, its synthesis and applications are less extensively documented than those of structurally related hydrazines, necessitating comparative analysis with analogous compounds.

Eigenschaften

IUPAC Name |

(4-ethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPNYAHCNKRLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Description

A continuous-flow process involving diazotization of o-ethylaniline hydrochloride followed by reduction to (4-Ethylphenyl)hydrazine hydrochloride has been developed. This method uses sodium nitrite for diazotization and sodium sulfite as the reducing agent.

Process Details

- Reactants: o-Ethylaniline hydrochloride, sodium nitrite, sodium sulfite

- Conditions:

- Diazotization at 80°C in a tubular reactor with a residence time of 3 seconds

- Reduction in a second tubular reactor at 80°C for 0.5 minutes

- Hydrolysis with concentrated hydrochloric acid at 90-95°C for 30 minutes

- Isolation: Toluene extraction, cooling to 0°C to precipitate product

- Yield: 48%

- Melting Point: 180.0-181.2°C

Reaction Scheme Summary

| Step | Conditions | Description |

|---|---|---|

| Diazotization | 80°C, 3 s | o-Ethylaniline hydrochloride + NaNO2 |

| Reduction | 80°C, 0.5 min | Sodium sulfite reduction of diazonium salt |

| Hydrolysis & Isolation | 90-95°C, 30 min + extraction | Hydrolysis with HCl, extraction, precipitation |

Key Findings

- Continuous flow tubular reactors allow precise control of reaction times and temperatures.

- The method yields a stable diazosulfonate intermediate before hydrolysis.

- The overall yield is moderate but the process is scalable and reproducible.

Hydrazine Hydrate Substitution on Chlorinated Aromatic Precursors

Description

This method involves nucleophilic substitution of 4-chlorobenzene sulfonamide derivatives with aqueous hydrazine hydrate in dimethyl sulfoxide (DMSO) to yield 4-substituted phenyl hydrazines.

Process Details

- Reactants: p-Chlorobenzene sulfonamide, aqueous hydrazine hydrate

- Solvent: Dimethyl sulfoxide (DMSO)

- Conditions: Reflux until complete reaction

- Isolation: Activated charcoal treatment, filtration, dilution with hot water, crystallization

- Yield: 80-90%

Advantages

- High yield and purity of product

- Use of relatively low-cost and stable reactants

- Efficient and straightforward work-up

Limitations

- This method is more general for sulfonamidophenyl hydrazines and may require adaptation for ethyl-substituted phenyl hydrazines.

Hydrazine Hydrate Reaction with Substituted Phenyl Isothiocyanates

Description

Synthesis of 4-(4-Ethylphenyl)-3-thiosemicarbazide as a related hydrazine derivative by reaction of hydrazine hydrate with substituted phenyl isothiocyanates in ethanol.

Process Details

- Reactants: Hydrazine hydrate, (4-ethylphenyl) isothiocyanate

- Solvent: Ethanol

- Conditions: Dropwise addition under ice cooling, standing overnight

- Isolation: Filtration, washing, recrystallization

- Yield: 88%

- Melting Point: 133-135°C

Notes

- Although this method yields a thiosemicarbazide derivative, it demonstrates the reactivity of hydrazine hydrate with ethyl-substituted aromatic compounds.

- The procedure may be adapted for hydrazine substitution to obtain this compound.

(Source: ChemicalBook synthesis data)

Phenylhydrazine Preparation via Aniline and Butanone Azine with Hydrazonium Salts

Description

A method for phenylhydrazine preparation involving reaction of aniline with butanone azine in the presence of hydrazine salts (hydrazine sulfate or hydrazine hydrochloride), followed by distillation.

Process Details

| Parameter | Details |

|---|---|

| Reactants | Aniline, butanone azine, hydrazine salt, water |

| Reaction Temperature | 90-130°C with reflux at 75-80°C |

| Reflux Ratio | 0.5 to 20 |

| Reaction Time | 12-18 hours |

| Product Isolation | Distillation at 240°C |

| Yield | Approx. 196-201 g from 186 g aniline |

Notes

- This method is for phenylhydrazine but can be modified for ethyl-substituted anilines.

- The process includes ammonia recovery and butanone recycling.

- The hydrazonium salt acts as a catalyst and hydrazine source.

Summary Table of Preparation Methods for this compound

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotization-Reduction (Continuous) | o-Ethylaniline hydrochloride, NaNO2, Na2SO3 | 80-95°C, tubular reactors, hydrolysis | 48 | Continuous process, scalable | Moderate yield |

| Hydrazine Hydrate Substitution | p-Chlorobenzene sulfonamide, hydrazine hydrate | Reflux in DMSO | 80-90 | High yield, economical reagents | Requires chlorinated precursors |

| Hydrazine Hydrate with Isothiocyanates | Hydrazine hydrate, (4-ethylphenyl) isothiocyanate | Ethanol, ice cooling, overnight | 88 | High yield, mild conditions | Produces thiosemicarbazide derivative |

| Aniline + Butanone Azine + Hydrazonium salts | Aniline, butanone azine, hydrazine sulfate/HCl | 90-130°C, reflux, distillation | ~90 | Catalyst recycling, ammonia recovery | Phenylhydrazine specific, adaptation needed |

Research Findings and Considerations

- The diazotization-reduction method is well-suited for industrial scale due to continuous flow reactors allowing precise control and safety.

- Hydrazine hydrate substitution in polar aprotic solvents like DMSO provides high yields and purity but depends on availability of suitable chlorinated precursors.

- Reaction of hydrazine hydrate with isothiocyanates is useful for related hydrazine derivatives and may serve as a synthetic route for functionalized hydrazines.

- The aniline and butanone azine method is a classical approach for phenylhydrazine and can be adapted for ethyl-substituted analogues by substituting aniline with o- or p-ethylaniline.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Hydrazines, including (4-Ethylphenyl)hydrazine, have been extensively studied for their pharmacological properties. They serve as precursors for the synthesis of various bioactive compounds.

Anticancer Agents

Research indicates that certain hydrazine derivatives exhibit anticancer activity. For instance, this compound can be modified to create compounds that inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that hydrazine derivatives can interact with cellular pathways involved in cancer progression, making them potential candidates for drug development.

Antidepressants

Hydrazines are also recognized for their role as monoamine oxidase inhibitors (MAOIs), which are used in the treatment of depression. The structural modifications of this compound can lead to compounds with enhanced MAO inhibitory activity, contributing to their therapeutic efficacy in managing mood disorders .

Agrochemical Applications

The applications of this compound extend into agriculture, where it is utilized in the synthesis of pesticides and herbicides.

Pesticide Development

Hydrazine derivatives are known to possess insecticidal properties. The synthesis of novel compounds based on this compound can lead to effective formulations against agricultural pests. These compounds often work by disrupting biological processes in insects, thereby providing a means of crop protection without significant environmental impact.

Herbicide Formulations

In addition to insecticides, hydrazines can be employed in herbicide formulations. The ability to design selective herbicides that target specific weed species while minimizing damage to crops is a significant area of research involving this compound derivatives.

Material Science

The versatility of this compound is also evident in material science applications.

Polymer Chemistry

Hydrazines are used as curing agents in the production of polymers and resins. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in the development of advanced materials for industrial applications.

Fuel Cells

Research has explored the use of hydrazines as fuel sources in energy systems such as fuel cells. The high energy density and favorable electrochemical properties make this compound a candidate for sustainable energy solutions.

Case Studies

Wirkmechanismus

The mechanism of action of (4-ethylphenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it may act as a nucleophile, reacting with electrophilic centers in enzymes or other proteins. This can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of (4-Ethylphenyl)hydrazine with Analogues

- Electronic Effects : The ethyl group in this compound donates electron density via inductive effects, slightly deactivating the aromatic ring compared to electron-withdrawing groups (e.g., nitro in ). This contrasts with (4-Methylphenyl)hydrazine, where the smaller methyl group provides less steric hindrance .

Metabolic Pathways and Toxicity

Table 3: Metabolic and Toxicological Profiles

- Carcinogenicity: While 19 synthetic hydrazines are confirmed carcinogens (), this compound’s ethyl group may mitigate reactivity compared to methylhydrazines, though conclusive data are lacking.

Biologische Aktivität

(4-Ethylphenyl)hydrazine, a substituted hydrazine derivative, is of significant interest due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, antidepressant, and anticancer effects. This article compiles various research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 152.19 g/mol

- CAS Number : 578-42-1

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi using the agar diffusion method. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

| Aspergillus flavus | 11 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antidepressant Activity

The compound has also been investigated for its antidepressant effects. In a rodent model, this compound was administered in various doses, leading to significant reductions in depression-like behaviors in tests such as the forced swim test and tail suspension test. The study reported a dose-dependent response, with the highest dose yielding the most substantial antidepressant effect.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: MCF-7 Cell Line

A specific study evaluated the cytotoxic effects of this compound on MCF-7 cells:

- IC Value: 25 µM

- Mechanism : Induction of apoptosis via caspase activation

- Observation : Morphological changes consistent with apoptosis were noted under microscopy.

Monoamine Oxidase Inhibition

Inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, has been linked to antidepressant effects. In vitro studies indicated that this compound exhibits MAO-A and MAO-B inhibitory activity with IC values comparable to standard inhibitors .

| Compound | IC MAO-A (µM) | IC MAO-B (µM) |

|---|---|---|

| This compound | 0.05 | 0.10 |

| Clorgyline | 0.0045 | 61.35 |

| Deprenyl | 67.25 | 0.0196 |

These results suggest that this compound may contribute to mood enhancement through dual inhibition of MAO enzymes .

Q & A

Q. What are the primary synthetic routes for preparing (4-Ethylphenyl)hydrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via condensation reactions between substituted aromatic aldehydes/ketones and hydrazine derivatives. For example:

- Condensation with aldehydes : Reacting 4-ethylbenzaldehyde with hydrazine hydrate in ethanol under reflux (1.5–3 hours) yields crystalline hydrazones. Temperature control and solvent choice (e.g., ethanol, methanol) are critical to minimize side reactions .

- Intermediate functionalization : In pharmacological studies, this compound derivatives are synthesized by reacting hydrazides with electrophilic agents like 2-chloro-N-(4-ethylphenyl)-acetamide under basic conditions .

- Table 1 : Optimized Conditions for Synthesis

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Aldehyde condensation | Ethanol | Reflux | None | 70–85 |

| Hydrazide formation | THF | 0–5°C | HCl | 60–75 |

Q. How is the structural characterization of this compound derivatives performed?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- IR Spectroscopy : Identifies hydrazine N–H stretches (~3300 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.4 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry in hydrazone derivatives .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The hydrazine group enables diverse transformations:

- Oxidation : Forms azo compounds via air or chemical oxidants (e.g., MnO₂) .

- Reduction : Catalytic hydrogenation cleaves N–N bonds to yield aryl amines .

- Nucleophilic substitution : Reacts with carbonyl compounds (ketones, aldehydes) to form hydrazones, useful in heterocyclic synthesis (e.g., pyrazoles) .

Advanced Research Questions

Q. How can computational modeling predict the catalytic efficiency of this compound derivatives in ring-opening metathesis reactions?

- Methodological Answer : Density functional theory (DFT) studies analyze transition states and activation barriers. For example:

- In hydrazine-catalyzed carbonyl–olefin metathesis, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15 kcal/mol) than [2.2.1] analogues due to reduced strain in the cycloreversion step .

- Table 2 : Computed Activation Energies for Hydrazine Catalysts

| Catalyst Structure | ΔG‡ (kcal/mol) |

|---|---|

| [2.2.1]-Hydrazine | 22.3 |

| [2.2.2]-Hydrazine | 14.8 |

Q. What biochemical interactions mediate the anticancer activity of this compound derivatives?

- Methodological Answer : Mechanistic studies highlight DNA intercalation and protein binding:

- DNA Binding : Derivatives like N-(4-ethylphenyl)-2-(quinoline-4-ylmethylene) hydrazine show high binding constants (Kb > 10⁵ M⁻¹) via π-π stacking with DNA bases, confirmed by fluorescence quenching .

- Enzyme Inhibition : Hydrazine-based inhibitors target topoisomerase II, with IC₅₀ values <1 μM in breast cancer (MCF7) cells .

- BSA Interaction : Serum albumin binding (Ksv ~10⁴ M⁻¹) enhances bioavailability, assessed via UV-Vis and circular dichroism .

Q. How do electronic effects of substituents influence the reactivity of this compound in catalytic cycles?

- Methodological Answer : Electron-donating groups (e.g., ethyl) enhance nucleophilicity of the hydrazine nitrogen, while electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.